MAL-di-EG-Val-Cit-PAB-MMAF is a compound that plays a crucial role in the development of antibody-drug conjugates (ADCs), which are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells. This compound consists of a peptide linker (MAL-di-EG-Val-Cit-PAB) and a potent tubulin inhibitor, Monomethyl Auristatin F. The primary goal of using MAL-di-EG-Val-Cit-PAB-MMAF in research is to enhance the specificity and efficacy of cancer treatments while minimizing damage to healthy tissues .
MAL-di-EG-Val-Cit-PAB-MMAF is classified as a linker-drug conjugate used in ADCs. It is synthesized from components that are commercially available from various chemical suppliers. The compound is primarily utilized in scientific research settings focused on cancer therapy and drug delivery systems .
The synthesis of MAL-di-EG-Val-Cit-PAB-MMAF involves several critical steps:
In industrial settings, the synthesis process is scaled up, optimizing reaction conditions for efficiency while maintaining product quality. This includes large-scale production of both the linker and Monomethyl Auristatin F, followed by rigorous purification and characterization processes .
MAL-di-EG-Val-Cit-PAB-MMAF features a complex molecular structure that includes:
The molecular weight of MAL-di-EG-Val-Cit-PAB-MMAF is approximately 1476.75 g/mol, with a reported purity of around 95% .
MAL-di-EG-Val-Cit-PAB-MMAF undergoes various chemical reactions, including:
Key reagents used during the synthesis include:
MAL-di-EG-Val-Cit-PAB-MMAF operates through a defined mechanism:
These properties make MAL-di-EG-Val-Cit-PAB-MMAF suitable for various applications in scientific research focused on targeted therapies .
MAL-di-EG-Val-Cit-PAB-MMAF has several significant applications, including:
The structural complexity of Maleimide-diethylene Glycol-Valine-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F exemplifies sophisticated antibody-drug conjugate (ADC) engineering. This multi-component construct integrates specialized chemical moieties that collectively enable targeted drug delivery, plasma stability, and tumor-specific payload release. Each segment fulfills distinct yet interdependent roles in the ADC’s mechanism of action [1] [10].
The maleimide (MAL) moiety serves as the critical junction for covalent attachment to antibodies. This electrophile undergoes Michael addition with cysteine thiol groups (–SH) on antibodies under physiological conditions (pH 6.5–7.5), forming stable thioether bonds essential for ADC assembly [1] [6]. The reaction kinetics demonstrate high specificity, achieving near-quantitative conjugation within hours at 25°C [2]. However, classical maleimide conjugates suffer from retro-Michael instability, where plasma thiols (e.g., albumin, glutathione) catalyze bond reversal, leading to premature payload release. Recent innovations like maleamic methyl ester linkers address this by generating hydrolytically stable succinimide derivatives post-conjugation, enhancing in vivo stability by >10-fold compared to conventional maleimides [2] [7].
Table 1: Maleimide Conjugation Chemistry and Stability Enhancements
Property | Classical Maleimide | Maleamic Methyl Ester |
---|---|---|
Conjugation Site | Cysteine thiols | Cysteine thiols |
Bond Formed | Thioether | Hydrolytically stable amide |
Plasma Stability (t½) | 38% degradation in 120 hours | <10% degradation in 21 days |
Key Innovation | N/A | Eliminates retro-Michael pathway |
The diethylene glycol (di-EG) unit bridges the maleimide and protease-cleavable dipeptide, serving as a hydrophilic spacer. Its ethylene oxide repeats (–O–CH₂–CH₂–O–CH₂–CH₂–O–) enhance aqueous solubility, counteracting the hydrophobicity of payloads like monomethyl auristatin F [1] [3]. Crucially, di-EG’s flexible 14-atom chain minimizes steric hindrance between the antibody and the conjugated payload, facilitating:
Compared to longer polyethylene glycol (PEG) chains, di-EG balances solubility enhancement with minimal impact on antibody affinity or payload potency [3].
The valine-citrulline (Val-Cit) dipeptide functions as a tumor-specific trigger for payload release. This sequence is selectively cleaved by lysosomal proteases—notably cathepsin B—which is overexpressed in malignant cells [7] [9]. Upon ADC internalization, cathepsin B recognizes Val-Cit as a substrate, hydrolyzing the amide bond at the C-terminus of citrulline. This specificity arises from cathepsin B’s preference for hydrophobic residues (Val) paired with citrulline’s non-standard imino group [10]. However, Val-Cit exhibits sensitivity to multiple cathepsins (B, L, K), potentially contributing to off-target payload release. Emerging alternatives like cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) improve selectivity for cathepsin B, suppressing off-target cleavage by >75% while maintaining comparable cleavage kinetics [7] [10].
Table 2: Protease-Cleavable Dipeptide Triggers in ADCs
Trigger | Primary Protease | Cleavage Selectivity | Payload Release Efficiency |
---|---|---|---|
Valine-Citrulline | Cathepsin B, L, K | Moderate | 85–95% in lysosomal assays |
cBu-Citrulline | Cathepsin B | High | >90% with cathepsin B inhibition |
The para-aminobenzyloxycarbonyl (PAB) linker provides a self-immolative bridge between the Val-Cit dipeptide and monomethyl auristatin F. Following protease cleavage, the PAB group undergoes spontaneous 1,6-elimination, releasing the unmodified payload [3] [7]. This two-step release mechanism (proteolysis → elimination) ensures:
Monomethyl auristatin F is a potent antimitotic agent derived from dolastatin 10. Its mechanism centers on tubulin binding at the "peptide site" overlapping with vinca alkaloid binding pockets [1] [8]. Key structural features include:
Unlike its analog monomethyl auristatin E, monomethyl auristatin F’s C-terminal charge (–COO⁻) limits membrane permeability, confining cytotoxicity to target cells upon intracellular release. At sub-nanomolar concentrations (IC₅₀ = 0.1–1 nM), it inhibits tubulin polymerization, arresting cell cycle progression at G2/M phase and triggering caspase-dependent apoptosis [1] [8].
Table 3: Structural and Functional Comparison of Auristatin Payloads
Property | Monomethyl Auristatin F | Monomethyl Auristatin E |
---|---|---|
C-Terminus | Charged (carboxylate) | Nonpolar (methyl ester) |
Membrane Permeability | Low (confined intracellularly) | High (bystander effect) |
Tubulin IC₅₀ | 0.5–1 nM | 0.1–0.5 nM |
Key Cytotoxicity Mechanism | Direct tubulin depolymerization | Tubulin binding + efflux inhibition |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4